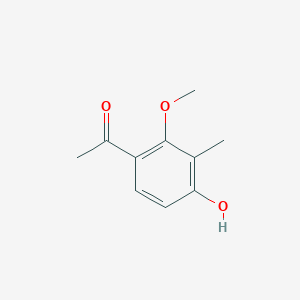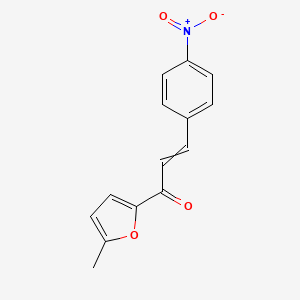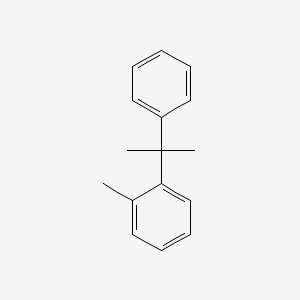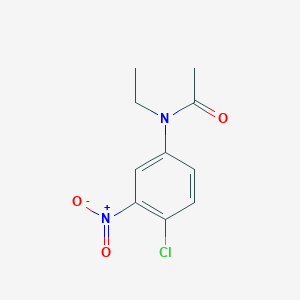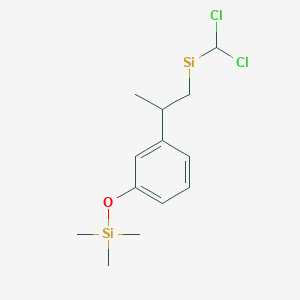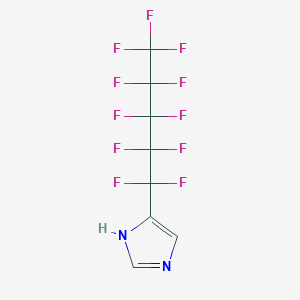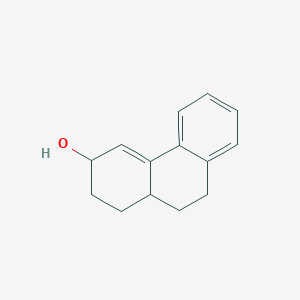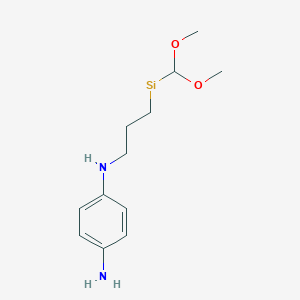
CID 78060922
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 78060922 is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78060922 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.
Purification: After the reactions are complete, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The reactions are carried out in large reactors, with careful monitoring of reaction conditions to ensure consistency.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78060922 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
CID 78060922 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems, including its interactions with proteins and other biomolecules.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: this compound is used in the development of new materials and as a component in industrial processes.
Mécanisme D'action
The mechanism of action of CID 78060922 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or other biomolecules, altering their function and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
CID 78060922 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. The comparison can be based on various criteria, such as:
Chemical Structure: Comparing the molecular structure of this compound with other compounds to identify similarities and differences.
Reactivity: Assessing the reactivity of this compound in comparison to similar compounds in various chemical reactions.
Applications: Evaluating the applications of this compound in comparison to other compounds to determine its unique advantages.
List of Similar Compounds
Some similar compounds to this compound include:
CID 12345678: A compound with a similar structure but different functional groups.
CID 23456789: A compound with similar reactivity in chemical reactions.
CID 34567890: A compound with similar applications in scientific research.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H20N2O2Si |
|---|---|
Poids moléculaire |
252.38 g/mol |
InChI |
InChI=1S/C12H20N2O2Si/c1-15-12(16-2)17-9-3-8-14-11-6-4-10(13)5-7-11/h4-7,12,14H,3,8-9,13H2,1-2H3 |
Clé InChI |
ARNROOITNMAFNH-UHFFFAOYSA-N |
SMILES canonique |
COC(OC)[Si]CCCNC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


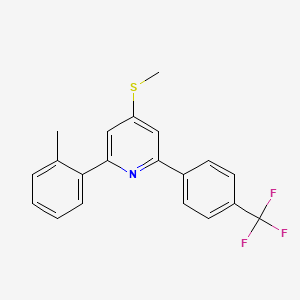


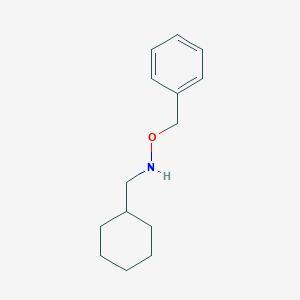
![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
